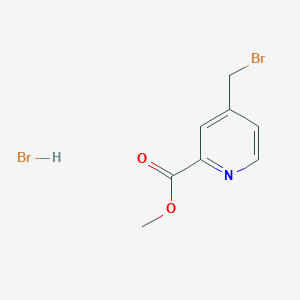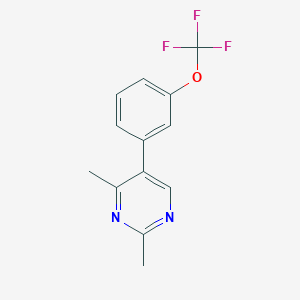
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This specific compound features two pyrrole rings, each substituted with methyl groups at the 3 and 4 positions, and connected via a carbonyl group at the 2 position of one of the pyrrole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole typically involves the following steps:
Formation of 3,4-dimethyl-1H-pyrrole: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Acylation Reaction: The 3,4-dimethyl-1H-pyrrole undergoes acylation with an appropriate acyl chloride or anhydride to introduce the carbonyl group at the 2 position.
Coupling Reaction: The acylated pyrrole is then coupled with another 3,4-dimethyl-1H-pyrrole under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce new substituents on the pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Pyrrole oxides.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated pyrroles.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
相似化合物的比较
Similar Compounds
3,4-dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar structural features.
2-acetyl-3,4-dimethyl-1H-pyrrole: Another acylated pyrrole with a different acyl group.
3,4-dimethyl-2,5-dihydro-1H-pyrrole: A reduced form of the pyrrole ring.
Uniqueness
2-(3,4-dimethyl-1H-pyrrole-2-carbonyl)-3,4-dimethyl-1H-pyrrole is unique due to its specific substitution pattern and the presence of two pyrrole rings connected via a carbonyl group. This structure may confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives.
属性
IUPAC Name |
bis(3,4-dimethyl-1H-pyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-7-5-14-11(9(7)3)13(16)12-10(4)8(2)6-15-12/h5-6,14-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIWQBOBZRIICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)C2=C(C(=CN2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)
![2-[(4S)-5'-amino-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide](/img/structure/B6600000.png)


![6-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6600027.png)

![[(3R,5S)-5-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]azanium;chloride](/img/structure/B6600040.png)
![2-{3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyloxy}propanoic acid](/img/structure/B6600048.png)
![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)

![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
